molecular formula C4HFO3 B1654767 Fluoromaleic anhydride CAS No. 2714-23-0

Fluoromaleic anhydride

Cat. No.: B1654767
CAS No.: 2714-23-0
M. Wt: 116.05 g/mol
InChI Key: VRWIOXNAJVBAFQ-UHFFFAOYSA-N
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Description

Fluoromaleic anhydride is a fluorinated derivative of maleic anhydride, characterized by the presence of fluorine atoms in its molecular structure This compound is known for its unique chemical properties, which make it valuable in various industrial and research applications

Scientific Research Applications

Fluoromaleic anhydride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of fluorinated polymers and copolymers, which exhibit enhanced thermal and chemical stability.

    Biology: Employed in the modification of biomolecules to improve their stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants that require high chemical resistance and durability.

Mechanism of Action

The general mechanism of anhydride reactions involves a nucleophilic attack on the carbonyl, followed by the removal of the leaving group . This mechanism applies to Fluoromaleic anhydride as well.

Safety and Hazards

Anhydrides like Fluoromaleic anhydride may form combustible dust concentrations in air. They can be harmful if swallowed, cause severe skin burns and eye damage, and may cause an allergic skin reaction. They may also cause allergy or asthma symptoms or breathing difficulties if inhaled, and cause damage to organs through prolonged or repeated exposure .

Future Directions

A new process for making anhydride chemical compounds has been discovered, promising improvements in costs and sustainability . This new reaction process offers a potential alternative for the synthesis of anhydrides like Fluoromaleic anhydride .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoromaleic anhydride can be synthesized through the fluorination of maleic anhydride. One common method involves the reaction of maleic anhydride with a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and equipment ensures efficient and safe production of the compound.

Chemical Reactions Analysis

Types of Reactions: Fluoromaleic anhydride undergoes a variety of chemical reactions, including:

    Electrophilic Addition: Due to the electron-deficient nature of the fluorinated double bond, it readily participates in electrophilic addition reactions.

    Nucleophilic Substitution: The anhydride functionality allows for nucleophilic substitution reactions, leading to the formation of esters, amides, and other derivatives.

    Diels-Alder Reactions: The conjugated double bond in this compound makes it a suitable dienophile in Diels-Alder reactions, forming cyclohexene derivatives.

Common Reagents and Conditions:

    Electrophilic Addition: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly used.

    Nucleophilic Substitution: Reagents include alcohols, amines, and water, often under acidic or basic conditions.

    Diels-Alder Reactions: Typically carried out with dienes under thermal or catalytic conditions.

Major Products Formed:

    Electrophilic Addition: Halogenated derivatives.

    Nucleophilic Substitution: Esters, amides, and carboxylic acids.

    Diels-Alder Reactions: Cyclohexene derivatives.

Comparison with Similar Compounds

    Maleic Anhydride: The non-fluorinated parent compound, which has similar reactivity but lower thermal and chemical stability.

    Fumaric Anhydride: An isomer of maleic anhydride with a trans configuration, exhibiting different reactivity and physical properties.

    Succinic Anhydride: A saturated analog of maleic anhydride, with lower reactivity due to the absence of double bonds.

Uniqueness of Fluoromaleic Anhydride: this compound stands out due to the presence of fluorine atoms, which impart unique properties such as:

    Enhanced Thermal Stability: The fluorine atoms increase the compound’s resistance to thermal degradation.

    Increased Chemical Resistance: The fluorinated structure provides greater resistance to chemical attack by acids, bases, and oxidizing agents.

    Higher Reactivity: The electron-deficient double bond and anhydride functionality make it highly reactive in various organic reactions.

Properties

IUPAC Name

3-fluorofuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HFO3/c5-2-1-3(6)8-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWIOXNAJVBAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)OC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480426
Record name 2,5-Furandione, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2714-23-0
Record name 2,5-Furandione, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fluoromaleic anhydride
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Fluoromaleic anhydride
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Fluoromaleic anhydride

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